molecular formula C26H26N4O B10911441 N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N,1-dibenzyl-3-cyclopropyl-6-ethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10911441
M. Wt: 410.5 g/mol
InChI Key: CDUJTHLGQDFSQW-UHFFFAOYSA-N
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Description

N~4~,1-DIBENZYL-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a pyrazole ring fused to a pyridine ring, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4,1-DIBENZYL-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of a substituted hydrazine with a β-ketoester to form the pyrazole ring, followed by cyclization with a suitable pyridine derivative . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and yield of the synthesis. The use of automated reactors and precise control of reaction parameters can lead to a more scalable and cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

N~4~,1-DIBENZYL-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N4,1-DIBENZYL-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to alterations in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.

    Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.

Uniqueness

N~4~,1-DIBENZYL-3-CYCLOPROPYL-6-ETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H26N4O

Molecular Weight

410.5 g/mol

IUPAC Name

N,1-dibenzyl-3-cyclopropyl-6-ethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C26H26N4O/c1-2-21-15-22(26(31)27-16-18-9-5-3-6-10-18)23-24(20-13-14-20)29-30(25(23)28-21)17-19-11-7-4-8-12-19/h3-12,15,20H,2,13-14,16-17H2,1H3,(H,27,31)

InChI Key

CDUJTHLGQDFSQW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C2C(=NN(C2=N1)CC3=CC=CC=C3)C4CC4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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